molecular formula C21H20ClN3O7 B12616830 C21H20ClN3O7

C21H20ClN3O7

Cat. No.: B12616830
M. Wt: 461.8 g/mol
InChI Key: VCMRKMYIAAUOKB-NRFANRHFSA-N
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Description

The compound with the molecular formula C21H20ClN3O7 Levocetirizine dihydrochloride . It is a selective histamine H1 antagonist used to treat a variety of allergic symptoms. Levocetirizine is the R-enantiomer of cetirizine and has a greater affinity for the histamine H1 receptor than cetirizine .

Preparation Methods

Synthetic Routes and Reaction Conditions

Levocetirizine dihydrochloride can be synthesized through a series of chemical reactions starting from 4-chlorobenzhydryl piperazine. The synthesis involves the following steps:

Industrial Production Methods

Industrial production of Levocetirizine dihydrochloride typically involves large-scale synthesis using the same chemical reactions as described above. The process is optimized for high yield and purity, and involves rigorous quality control measures to ensure the final product meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Levocetirizine dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The intermediate in its synthesis is oxidized to form the final product.

    Substitution: The initial step involves N-alkylation, a type of substitution reaction.

Common Reagents and Conditions

    Oxidizing Agents: Used in the oxidation step to convert the intermediate to the final product.

    Hydrochloric Acid: Used to form the dihydrochloride salt of the final product.

Major Products Formed

The major product formed from these reactions is Levocetirizine dihydrochloride, which is used as an active pharmaceutical ingredient in allergy medications .

Scientific Research Applications

Levocetirizine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

Levocetirizine dihydrochloride exerts its effects by selectively binding to histamine H1 receptors, thereby blocking the action of histamine, a substance in the body that causes allergic symptoms. This binding prevents histamine from exerting its effects on the target cells, thereby reducing symptoms such as itching, swelling, and rashes .

Comparison with Similar Compounds

Similar Compounds

    Cetirizine: The S-enantiomer of Levocetirizine, with a lower affinity for the histamine H1 receptor.

    Loratadine: Another histamine H1 antagonist used for similar indications.

    Fexofenadine: A non-sedating antihistamine used to treat allergic symptoms.

Uniqueness

Levocetirizine dihydrochloride is unique due to its higher affinity for the histamine H1 receptor compared to its S-enantiomer, cetirizine. This higher affinity results in more effective symptom relief at lower doses .

Properties

Molecular Formula

C21H20ClN3O7

Molecular Weight

461.8 g/mol

IUPAC Name

2-[(5S)-3-[2-(2-amino-2-oxoethoxy)phenyl]-5-[(5-chloro-2-methoxyphenyl)carbamoyl]-4H-1,2-oxazol-5-yl]acetic acid

InChI

InChI=1S/C21H20ClN3O7/c1-30-17-7-6-12(22)8-14(17)24-20(29)21(10-19(27)28)9-15(25-32-21)13-4-2-3-5-16(13)31-11-18(23)26/h2-8H,9-11H2,1H3,(H2,23,26)(H,24,29)(H,27,28)/t21-/m0/s1

InChI Key

VCMRKMYIAAUOKB-NRFANRHFSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)[C@]2(CC(=NO2)C3=CC=CC=C3OCC(=O)N)CC(=O)O

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2(CC(=NO2)C3=CC=CC=C3OCC(=O)N)CC(=O)O

Origin of Product

United States

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